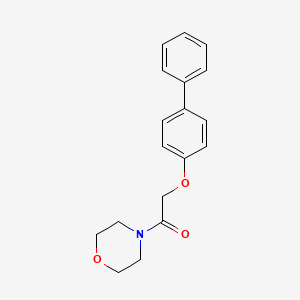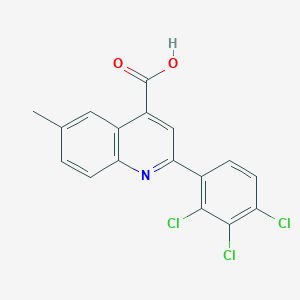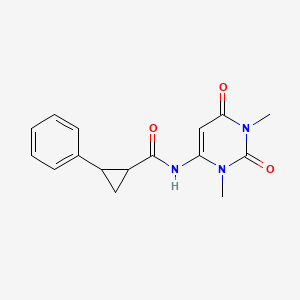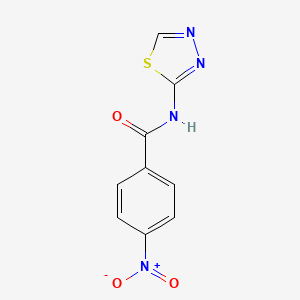
2-(Biphenyl-4-yloxy)-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE is a chemical compound that features a morpholine ring attached to a biphenyl group via an acetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE typically involves the reaction of biphenyl-4-ol with acetyl chloride to form biphenyl-4-yloxyacetyl chloride. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(BIPHENYL-4-YLOXY)ACETYL]PIPERIDINE
- 4-[(BIPHENYL-4-YLOXY)ACETYL]PYRROLIDINE
- 4-[(BIPHENYL-4-YLOXY)ACETYL]THIOMORPHOLINE
Uniqueness
4-[(BIPHENYL-4-YLOXY)ACETYL]MORPHOLINE is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, solubility profiles, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C18H19NO3/c20-18(19-10-12-21-13-11-19)14-22-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI Key |
HCVADYZFQYMPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10979476.png)

![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
![5-chloro-N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B10979487.png)


![Butyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10979511.png)
![Ethyl 4-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10979519.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10979521.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10979542.png)
